4-((6-acetamidopyridazin-3-yl)thio)-N-(4-sulfamoylphenyl)butanamide
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Description
4-((6-acetamidopyridazin-3-yl)thio)-N-(4-sulfamoylphenyl)butanamide is a useful research compound. Its molecular formula is C16H19N5O4S2 and its molecular weight is 409.48. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Antitumor Activity
Research has demonstrated the utility of acetoacetanilides in heterocyclic synthesis, leading to the creation of thienopyridines and other fused derivatives with potential biological activities (Harb, Hussein, & Mousa, 2006). Another study synthesized novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety to evaluate their antitumor activity (Alqasoumi et al., 2009).
Molecular Docking and Antimicrobial Evaluation
Further, sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and their C-nucleoside derivatives were prepared and showed considerable cytotoxic effects against cancer cell lines, supported by molecular docking studies to optimize their potential as protein tyrosine kinase (PTK) inhibitors (Kamel et al., 2010). Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety were synthesized and showed promising antimicrobial activities (Darwish et al., 2014).
Anticonvulsant Agents and Mechanosynthesis
The synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents indicated the potential of heterocyclic compounds containing sulfonamide thiazole moiety for the treatment of convulsions (Farag et al., 2012). Additionally, the first application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcased the efficiency and potential environmental benefits of this method (Tan et al., 2014).
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(4-sulfamoylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S2/c1-11(22)18-14-8-9-16(21-20-14)26-10-2-3-15(23)19-12-4-6-13(7-5-12)27(17,24)25/h4-9H,2-3,10H2,1H3,(H,19,23)(H2,17,24,25)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLULPBQJSZZYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.